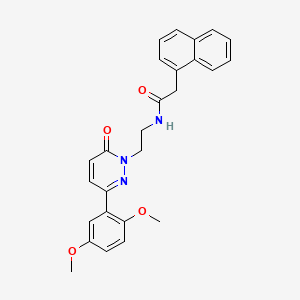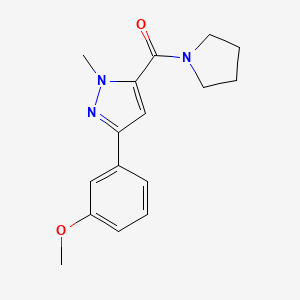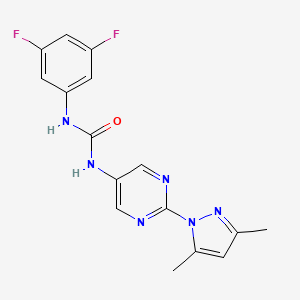
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine, commonly known as 5-Br-2-FBOP, is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a colorless solid that is used in the synthesis of other organic compounds. It has been studied extensively for its potential applications in medicine, biochemistry, and other scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine and its derivatives have been studied for their potential in cancer treatment. A notable example is the synthesis of an acyclonucleoside derivative of 5-fluorouracil, which aimed to develop new derivatives with fewer side effects and a broader margin of safety. These compounds showed potential in inhibiting DNA synthesis in leukemia cells and demonstrated activity in a mouse leukemia model, with no evidence of host toxicity (Rosowsky, Kim, & Wick, 1981).
Fluorescent Labeling of Oligonucleotides
Another application of 5-bromo pyrimidine derivatives is in the field of DNA research, particularly in fluorescent labeling of oligonucleotides for non-radioactive DNA sequencing. The synthesized derivatives can be used for labeling nucleosides and as primers in DNA sequencing, aiding in the visualization and study of genetic sequences (Holletz et al., 1993).
Spectroscopic Investigations
Spectroscopic studies, such as FT-IR, FT-RAMAN, NMR, and UV-Vis investigations, have been conducted on 5-bromo pyrimidine derivatives like 5-bromo-2-hydroxy pyrimidine. These studies involve molecular geometry, vibrational wavenumbers, electronic properties, and molecular docking, providing insights into the structural and electronic characteristics of these compounds, which is crucial for their application in various scientific fields (Chandralekha et al., 2020).
Antiviral and Antiretroviral Activity
5-Substituted pyrimidine derivatives have shown potential in antiviral therapy. They have been synthesized as potential inhibitors of enzymes that metabolize pyrimidine nucleosides. Some of these compounds have demonstrated inhibitory activity against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Interaction with Monoclonal Antibodies
Research has also been conducted on the interaction of monoclonal antibodies with 5-bromo-substituted pyrimidine bases and nucleosides. This research is crucial in understanding how these antibodies react with DNA and can be used as tools for studying and monitoring DNA synthesis in both clinical and basic research settings (Miller et al., 1986).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine are not mentioned in the search results, pyrimidines have been found to be of interest for their antiviral and antineoplastic properties . Therefore, the development of efficient methodology for the synthesis of 5-bromopyrimidine and 8-bromopurine nucleosides is always of immense interest .
Eigenschaften
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-2-1-3-10(13)4-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVXFQBUNQKTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)
![3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2518496.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2518498.png)


![5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2518505.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)

